molecular formula C18H27N3O B5001355 (1-Benzylpiperidin-4-yl)(4-methylpiperazin-1-yl)methanone

(1-Benzylpiperidin-4-yl)(4-methylpiperazin-1-yl)methanone

Cat. No.: B5001355
M. Wt: 301.4 g/mol
InChI Key: FPVKSNQSJLHWPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1-Benzylpiperidin-4-yl)(4-methylpiperazin-1-yl)methanone is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological properties, including anti-inflammatory, anti-nociceptive, and potential therapeutic applications in various fields of medicine and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Benzylpiperidin-4-yl)(4-methylpiperazin-1-yl)methanone typically involves the reaction of 1-benzylpiperidine with 4-methylpiperazine in the presence of a suitable catalyst and solvent. The reaction conditions often include moderate temperatures and controlled pH levels to ensure optimal yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and high throughput, making the compound readily available for various applications .

Chemical Reactions Analysis

Types of Reactions

(1-Benzylpiperidin-4-yl)(4-methylpiperazin-1-yl)methanone undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and alkylating agents (e.g., methyl iodide). The reactions are typically carried out under controlled temperatures and pH levels to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

(1-Benzylpiperidin-4-yl)(4-methylpiperazin-1-yl)methanone has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential effects on cellular processes and signaling pathways.

    Medicine: Investigated for its anti-inflammatory and anti-nociceptive properties, making it a potential candidate for the development of new therapeutic agents.

    Industry: Utilized in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of (1-Benzylpiperidin-4-yl)(4-methylpiperazin-1-yl)methanone involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating the activity of certain enzymes and receptors involved in inflammatory and nociceptive processes. The compound may inhibit the production of pro-inflammatory cytokines and reduce the activity of enzymes like myeloperoxidase, thereby alleviating inflammation and pain .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1-Benzylpiperidin-4-yl)(4-methylpiperazin-1-yl)methanone stands out due to its unique combination of piperidine and piperazine moieties, which confer distinct pharmacological properties.

Properties

IUPAC Name

(1-benzylpiperidin-4-yl)-(4-methylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N3O/c1-19-11-13-21(14-12-19)18(22)17-7-9-20(10-8-17)15-16-5-3-2-4-6-16/h2-6,17H,7-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPVKSNQSJLHWPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=O)C2CCN(CC2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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